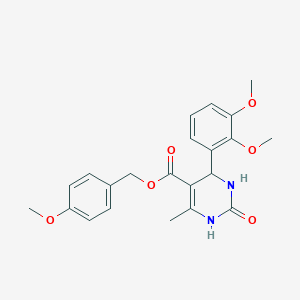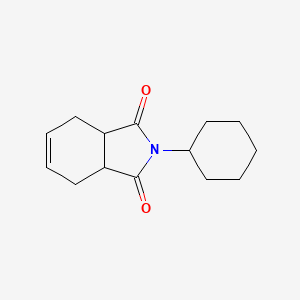![molecular formula C17H11ClN2O5 B4973114 N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)
N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide, commonly known as Furamidine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of furamidine derivatives, which have been found to possess anti-parasitic, anti-viral, and anti-cancer properties.
Mécanisme D'action
Furamidine exerts its anti-parasitic activity by binding to the DNA of Trypanosoma brucei and inhibiting its replication. It also exhibits anti-viral activity by inhibiting the reverse transcriptase enzyme of HIV and the DNA polymerase enzyme of HSV. Furamidine's mechanism of action as an anti-cancer agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential treatment for central nervous system infections. However, Furamidine has been found to have some hepatotoxicity in animal studies, which may limit its use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Furamidine has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, Furamidine's hepatotoxicity may limit its use in certain experiments, and its potential for off-target effects should be considered.
Orientations Futures
There are several future directions for the study of Furamidine. One potential avenue is the development of Furamidine derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of Furamidine's potential as an anti-cancer agent, with studies focusing on its mechanism of action and efficacy in animal models. Additionally, the use of Furamidine in combination with other drugs for the treatment of parasitic and viral infections should be explored.
Méthodes De Synthèse
Furamidine can be synthesized by reacting 4,4'-dichlorobenzophenone with 4-chlorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-nitro-2-furoic acid to yield Furamidine. The synthesis of Furamidine has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-parasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has also been found to possess anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, Furamidine has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-11-1-5-13(6-2-11)24-14-7-3-12(4-8-14)19-17(21)15-9-10-16(25-15)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHUILUFAAXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)
![N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4973035.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)

![N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4973090.png)
![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)

![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)
